molecular formula C12H13N3O B2533406 N-benzyl-N-methylimidazole-1-carboxamide CAS No. 548763-27-5

N-benzyl-N-methylimidazole-1-carboxamide

Cat. No. B2533406
CAS RN: 548763-27-5
M. Wt: 215.256
InChI Key: UTZFAEMMKSMAJS-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-1H-imidazole-1-carboxamide is a chemical compound with the CAS Number: 548763-27-5 . It has a molecular weight of 215.25 .


Molecular Structure Analysis

The InChI code for N-benzyl-N-methyl-1H-imidazole-1-carboxamide is 1S/C12H13N3O/c1-14(9-11-5-3-2-4-6-11)12(16)15-8-7-13-10-15/h2-8,10H,9H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-benzyl-N-methyl-1H-imidazole-1-carboxamide is a powder at room temperature .

Scientific Research Applications

PARP Inhibitor Development

N-benzyl-N-methylimidazole-1-carboxamide derivatives are investigated for their potential as PARP (Poly ADP-ribose polymerase) inhibitors, highlighting their significance in cancer treatment. The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors demonstrates their potent enzyme and cellular potency. For example, ABT-888, a specific compound in this class, has shown excellent in vitro and in vivo efficacy, making it a candidate for clinical trials in cancer therapy. This illustrates the compound's role in enhancing the effectiveness of cancer treatments through enzymatic inhibition mechanisms (Penning et al., 2009).

Antimicrobial Activity

Research into benzimidazole derivatives, including carboxamides, has shown these compounds to have significant antimicrobial properties. Studies demonstrate their efficacy against a range of microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The synthesis of benzimidazole carboxylates and carboxamides has resulted in compounds with notable activity, potentially offering new avenues for antimicrobial drug development (Ayhan-Kilcigil et al., 1999).

Agricultural Applications

In the agricultural sector, benzimidazole derivatives, including those structurally related to N-benzyl-N-methylimidazole-1-carboxamide, are utilized for the development of fungicides. For instance, carbendazim, a benzimidazole fungicide, is widely used for the control of fungal diseases in crops. The incorporation of these compounds into solid lipid nanoparticles and polymeric nanocapsules has been explored to improve fungicide delivery, reduce environmental toxicity, and enhance the efficacy of plant disease management (Campos et al., 2015).

Antineoplastic and Antifilarial Agents

Benzimidazole-2-carbamates derivatives are investigated for their potential as antineoplastic and antifilarial agents. The synthesis and evaluation of these compounds have demonstrated significant activity against cancer cells and filarial infections, indicating their potential in the treatment of cancer and parasitic diseases. Such research underlines the versatility of benzimidazole derivatives in addressing diverse health issues (Ram et al., 1992).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-benzyl-N-methylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(9-11-5-3-2-4-6-11)12(16)15-8-7-13-10-15/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZFAEMMKSMAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1H-imidazole-1-carboxamide

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